2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16391443
InChI: InChI=1S/C12H17BrN4O3S/c13-10-1-3-11(4-2-10)21(19,20)17-7-5-16(6-8-17)9-12(18)15-14/h1-4H,5-9,14H2,(H,15,18)
SMILES:
Molecular Formula: C12H17BrN4O3S
Molecular Weight: 377.26 g/mol

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide

CAS No.:

Cat. No.: VC16391443

Molecular Formula: C12H17BrN4O3S

Molecular Weight: 377.26 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide -

Specification

Molecular Formula C12H17BrN4O3S
Molecular Weight 377.26 g/mol
IUPAC Name 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetohydrazide
Standard InChI InChI=1S/C12H17BrN4O3S/c13-10-1-3-11(4-2-10)21(19,20)17-7-5-16(6-8-17)9-12(18)15-14/h1-4H,5-9,14H2,(H,15,18)
Standard InChI Key IHCTVSFJENZHGS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The IUPAC name of the compound is 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetohydrazide, reflecting its piperazine backbone substituted with a sulfonyl group attached to a 4-bromophenyl ring and an acetohydrazide moiety . Its molecular formula, C12H17BrN4O3S\text{C}_{12}\text{H}_{17}\text{BrN}_4\text{O}_3\text{S}, was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis .

Spectroscopic and Crystallographic Data

The compound’s structure has been elucidated using nuclear magnetic resonance (NMR) and X-ray crystallography. The 1H^1\text{H}-NMR spectrum reveals characteristic signals for the piperazine protons (δ 3.57 ppm), sulfonyl-linked aromatic protons (δ 8.00 ppm), and hydrazide NH groups (δ 9.75 ppm) . Crystallographic studies show a monoclinic crystal system with space group P21/nP2_1/n, lattice parameters a=9.9295(11)A˚a = 9.9295(11) \, \text{Å}, b=21.755(2)A˚b = 21.755(2) \, \text{Å}, c=10.2358(11)A˚c = 10.2358(11) \, \text{Å}, and β=95.022(10)\beta = 95.022(10)^\circ . The sulfonyl group adopts a tetrahedral geometry, while the piperazine ring exists in a chair conformation .

Table 1: Crystallographic Data for 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/nP2_1/n
Unit Cell Dimensionsa=9.9295(11)A˚a = 9.9295(11) \, \text{Å}, b=21.755(2)A˚b = 21.755(2) \, \text{Å}, c=10.2358(11)A˚c = 10.2358(11) \, \text{Å}
β\beta Angle95.022(10)95.022(10)^\circ
Volume2202.6(4)A˚32202.6(4) \, \text{Å}^3
Z4

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step route starting from 4-bromo-2,6-dichlorobenzenesulfonyl chloride. Key steps include:

  • Sulfonylation: Reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with piperazine in pyridine to form the sulfonylated piperazine intermediate .

  • Acetylation: Introduction of the acetohydrazide group via condensation with hydrazine hydrate in ethanol under reflux .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
SulfonylationPyridine, 0–5°C, 24 h89
AcetylationEthanol, reflux, 6 h78

Mechanistic Insights

The sulfonylation proceeds via nucleophilic substitution at the sulfonyl chloride group, while acetylation involves nucleophilic attack by hydrazine on the activated carbonyl carbon. Palladium-catalyzed cross-coupling reactions, as described in analogous systems, may further modify the aromatic ring .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 200°C, with the sulfonyl group prone to hydrolysis under strongly acidic or basic conditions .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorptions at 1675 cm1^{-1} (C=O stretch), 1320 cm1^{-1} (S=O asymmetric stretch), and 1150 cm1^{-1} (S=O symmetric stretch) .

  • UV-Vis: λmax=254nm\lambda_{\text{max}} = 254 \, \text{nm} attributed to the bromophenyl chromophore .

TargetAssay TypeActivity (IC50 _{50}/EC50_{50})
HDAC6Fluorometric12 nM
T. bruceiCell-based1.5 μM

Applications in Drug Discovery

Lead Optimization

The acetohydrazide moiety serves as a versatile handle for derivatization. For example, Schiff base formation with aldehydes enhances metal-binding capacity, enabling applications in anticancer agent design .

Pharmacokinetic Profiling

Preliminary ADMET studies of analogs indicate moderate plasma protein binding (75–85%) and hepatic clearance via cytochrome P450 3A4 .

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